molecular formula C15H14Br2N4S2 B2825028 bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide CAS No. 1052517-53-9

bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide

Cat. No.: B2825028
CAS No.: 1052517-53-9
M. Wt: 474.23
InChI Key: ZNMIBVLHSWDWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate halogenated compounds in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This compound can also interact with DNA, leading to the disruption of cellular processes . The exact pathways and molecular targets vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide: can be compared with other benzimidazole derivatives such as:

The uniqueness of This compound lies in its specific thioether linkage and dihydrobromide salt form, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethylsulfanyl)-1H-benzimidazole;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S2.2BrH/c1-2-6-11-10(5-1)16-14(17-11)20-9-21-15-18-12-7-3-4-8-13(12)19-15;;/h1-8H,9H2,(H,16,17)(H,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMIBVLHSWDWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCSC3=NC4=CC=CC=C4N3.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.